molecular formula C17H13N3O3 B2874462 1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 338414-71-4

1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2874462
CAS No.: 338414-71-4
M. Wt: 307.309
InChI Key: KUFYABPIMVVESQ-VLGSPTGOSA-N
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Description

1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 1-allyl-1-phenylhydrazine with an appropriate nitro-substituted benzaldehyde. The reaction is usually carried out in the presence of acetic acid and water at elevated temperatures (around 100°C) to facilitate the condensation and subsequent sigmatropic rearrangement .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other indole derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes such as cell signaling, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

    1-allyl-3-phenyl-1,3-dihydro-2H-indol-2-one: Lacks the nitrophenyl group, resulting in different biological activities.

    3-nitrophenyl-1,3-dihydro-2H-indol-2-one: Lacks the allyl group, affecting its reactivity and applications.

    1-allyl-3-(4-nitrophenyl)imino-1,3-dihydro-2H-indol-2-one: Similar structure but with a different position of the nitro group, leading to variations in chemical and biological properties.

Uniqueness

1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the allyl and 3-nitrophenyl imino groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(3-nitrophenyl)imino-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-2-10-19-15-9-4-3-8-14(15)16(17(19)21)18-12-6-5-7-13(11-12)20(22)23/h2-9,11H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFYABPIMVVESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=NC3=CC(=CC=C3)[N+](=O)[O-])C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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